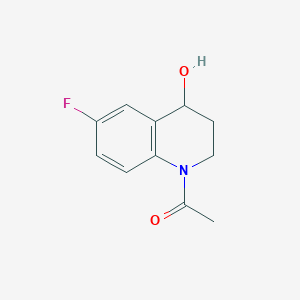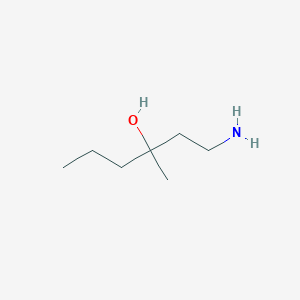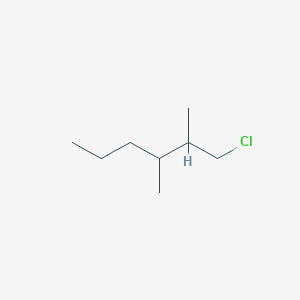
1-Chloro-2,3-dimethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,3-dimethylhexane is an organic compound belonging to the class of alkyl halides It is characterized by a hexane backbone with chlorine and two methyl groups attached to the second and third carbon atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dimethylhexane can be synthesized through the chlorination of 2,3-dimethylhexane. This process typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,3-dimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) where the chlorine atom is replaced by a nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia can be used under appropriate conditions (e.g., solvent choice, temperature) to facilitate the substitution.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2,3-dimethylhexanol, 2,3-dimethylhexanenitrile, or 2,3-dimethylhexylamine can be formed.
Elimination Products: The major product of elimination reactions is typically 2,3-dimethylhexene.
Applications De Recherche Scientifique
1-Chloro-2,3-dimethylhexane finds applications in various scientific research areas:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine: While specific biological applications may be limited, derivatives of this compound can be explored for potential pharmacological activities.
Industry: This compound can be used in the production of specialty chemicals, including solvents, plasticizers, and other industrial additives.
Mécanisme D'action
The mechanism of action of 1-chloro-2,3-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. The chlorine atom, being a good leaving group, facilitates these reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the chlorine atom.
Comparaison Avec Des Composés Similaires
- 1-Chloro-2-methylhexane
- 1-Chloro-3-methylhexane
- 1-Chloro-2,3-dimethylpentane
Comparison: 1-Chloro-2,3-dimethylhexane is unique due to the specific positioning of its chlorine and methyl groups, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different steric and electronic effects, leading to variations in reaction rates and product distributions.
Propriétés
Formule moléculaire |
C8H17Cl |
|---|---|
Poids moléculaire |
148.67 g/mol |
Nom IUPAC |
1-chloro-2,3-dimethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-4-5-7(2)8(3)6-9/h7-8H,4-6H2,1-3H3 |
Clé InChI |
IFWRKRRCYDYIRD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
![Benzyl[2-(4-methylcyclohexyl)ethyl]amine](/img/structure/B13192411.png)

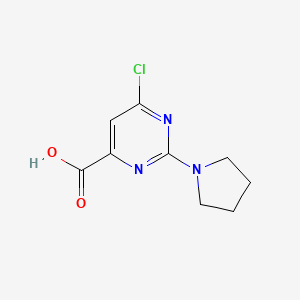
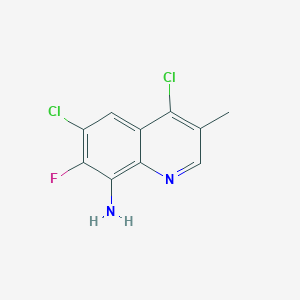
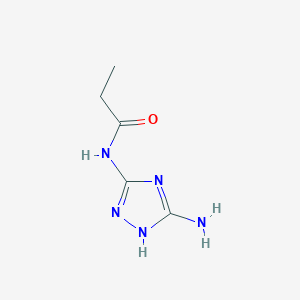

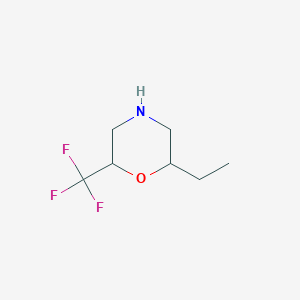
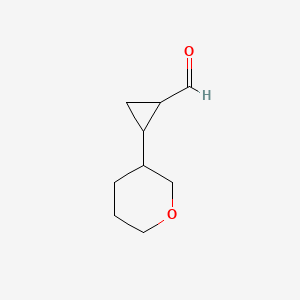
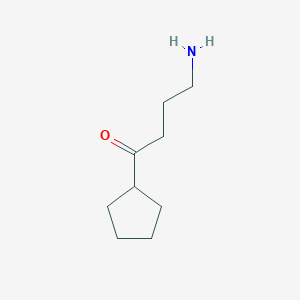
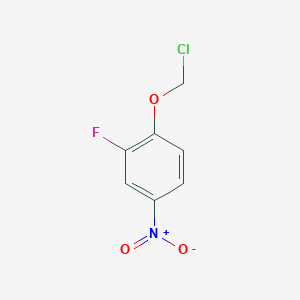
![1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid](/img/structure/B13192473.png)
